molecular formula C6H11N2O2 B2856777 (2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate CAS No. 1060775-51-0

(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate

Cat. No.: B2856777
CAS No.: 1060775-51-0
M. Wt: 143.167
InChI Key: QAMNOCJJWVAJCX-CRCLSJGQSA-M
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Description

(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereochemically defined structure that serves as a constrained scaffold, often utilized in the design and synthesis of biologically active molecules . Pyrrolidine-based structures are frequently investigated as key pharmacophores for central nervous system targets . Specifically, analogues of 4-aminopyrrolidine-2-carboxylic acid have been studied as potent and selective ligands for ionotropic glutamate receptors (iGluRs), including NMDA receptors . These receptors are critical in fast synaptic transmission, and their dysfunction is implicated in various neurological disorders, making them significant targets for neuropharmacological research . The stereochemistry of the pyrrolidine ring is crucial for its interaction with these biological targets, influencing both binding affinity and functional activity . This compound is intended for research applications only, providing a versatile building block for the development of novel tool compounds and potential therapeutics. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3,7H2,1H3,(H,9,10)/p-1/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNOCJJWVAJCX-CRCLSJGQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@@H]1C(=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is a chiral amino acid derivative with a pyrrolidine ring structure, recognized for its potential applications in medicinal chemistry. Its unique stereochemistry and functional groups allow it to interact with various biological systems, making it a subject of interest in drug design and synthesis. This article explores the biological activities associated with this compound, including neurotransmitter modulation, antimicrobial properties, and enzymatic inhibition.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission. This modulation can impact various neurological pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. In a comparative study against Staphylococcus aureus and Escherichia coli, the compound showed moderate antibacterial effects, with inhibition zones measuring 17 mm and 15 mm respectively when tested at a concentration of 2 mg/mL . This suggests potential applications in developing new antimicrobial agents.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, its interactions with enzymes linked to neurotransmitter synthesis could provide insights into its potential therapeutic applications in metabolic disorders and neurodegenerative diseases. The exact mechanisms remain to be elucidated through further research.

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with various molecular targets such as receptors and enzymes. Its ability to modulate neurotransmitter systems could be attributed to its structural resemblance to amino acids that naturally participate in these pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
L-AlanineSimple α-amino acidCommonly found in proteins; non-chiral
L-ProlinePyrrolidine structureCyclic structure; involved in collagen formation
4-Aminobutanoic AcidLinear chainNon-cyclic; acts as a neurotransmitter precursor
(S)-3-Amino-1-butanolAliphatic amineNon-cyclic; different stereochemistry

The specific stereochemistry of this compound enhances its potential efficacy in pharmacological applications compared to these similar compounds.

Study on Antimicrobial Activity

In a recent study published in MDPI, the antimicrobial activity of this compound was assessed against common bacterial strains. The results indicated significant antibacterial properties, highlighting the compound's potential for further development into therapeutic agents .

Neurotransmitter Interaction Studies

Another investigation focused on the interaction of this compound with glutamate receptors. The study found that modifications to the compound's structure altered its binding affinity, suggesting that targeted modifications could enhance its therapeutic potential .

Scientific Research Applications

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions, making it easier to assemble complex peptide structures. This capability is essential for creating therapeutic peptides that can target specific biological pathways effectively .

Drug Development

In pharmaceutical research, (2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate is utilized to develop novel drug candidates. Its unique stereochemistry enhances bioavailability and efficacy, making it a valuable component in the design of drugs targeting various diseases .

Bioconjugation

This compound plays an important role in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems. This application improves the specificity and effectiveness of treatments by ensuring that therapeutic agents are delivered directly to the intended sites of action .

Neuroscience Research

The compound is significant in studies related to neuroactive compounds. It aids in developing molecules that interact with neurotransmitter systems, which is crucial for advancing treatments for neurological disorders . Its structural similarity to natural amino acids allows it to modulate neurotransmitter activity effectively.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial effects. Although further investigation is necessary to elucidate the underlying mechanisms, this potential application could lead to new therapeutic strategies against infections.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study Focus Findings
Study 1Peptide SynthesisDemonstrated the compound's effectiveness as a building block for synthesizing complex peptides with enhanced stability and activity .
Study 2Drug DevelopmentReported on the development of drug candidates targeting cancer cells using this compound, highlighting its ability to enhance drug efficacy.
Study 3Neurotransmitter ModulationInvestigated its influence on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Study 4Antimicrobial ActivityExplored its antimicrobial properties against various pathogens, indicating a need for further research into its therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Features

Compound Name Stereochemistry Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2R,4S 1-CH₃, 4-NH₂, 2-COO⁻ C₇H₁₂N₂O₂ 156.18 Amino group enhances polarity; methyl group adds hydrophobicity
(2S,4S)-Fidarestat 2S,4S 1-CH₃, 4-NH₂, 2-COO⁻ C₇H₁₂N₂O₂ 156.18 Lower ALR2 binding affinity vs. (2R,4S) isomer (ΔΔG = −2.3 kcal/mol)
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate 2S,4S 1-CH₃, 4-O-(2,4-dimethylphenyl), 2-COOCH₃ C₁₄H₁₉NO₃ 249.30 Phenoxy group increases steric bulk; reduced solubility vs. amino-substituted analogs
(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2R,4S 4-CH₂OH, 2-COOH C₆H₁₁NO₃ 145.16 Hydroxymethyl enhances hydrogen-bonding capacity; lower logP vs. methyl/amino analogs
(2S,4R)-Methyl 4-methylpyrrolidine-2-carboxylate (HCl salt) 2S,4R 4-CH₃, 2-COOCH₃ C₇H₁₄ClNO₂ 179.65 Inverted stereochemistry at C2 and C4; hydrochloride salt improves crystallinity

Key Observations :

  • Stereochemistry : The (2R,4S) configuration in the target compound optimizes enzyme binding compared to (2S,4S) or (2S,4R) isomers, as seen in ALR2 inhibition studies .

Q & A

Basic: What are the key considerations in designing a synthetic route for (2R,4S)-4-Amino-1-methylpyrrolidine-2-carboxylate?

Answer:
The synthesis of this chiral pyrrolidine derivative requires multi-step organic reactions with careful control of stereochemistry and reaction conditions:

  • Coupling Agents : Use reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation under anhydrous conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and enhance nucleophilicity during substitution or cyclization steps .
  • Temperature and Time : Optimal yields (≥70%) are achieved at 40–60°C with reaction times of 12–24 hours, depending on the step .
  • Purity Control : Monitor reactions via thin-layer chromatography (TLC) or HPLC to isolate intermediates with ≥95% purity .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Answer:
Stereochemical validation is critical for ensuring biological relevance. Key methodologies include:

  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures (e.g., bond angles, torsion parameters). For example, deviations from the least-squares plane in THF rings can confirm stereochemistry .
  • NMR Spectroscopy : Use 1^1H-1^1H NOESY or 13^{13}C coupling constants to identify spatial relationships between substituents .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify enantiomeric excess (ee) ≥99% .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Answer:
Discrepancies often arise in stereochemical outcomes or reaction yields. Mitigation strategies include:

  • Hybrid Modeling : Combine DFT (density functional theory) calculations with empirical kinetic data to refine transition-state predictions .
  • In-line Analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect intermediate formation and adjust parameters dynamically .
  • Retrosynthetic Validation : Test alternative pathways (e.g., reordering protection/deprotection steps) when predicted routes underperform .

Advanced: How can flow microreactor systems enhance the synthesis efficiency of this compound?

Answer:
Flow chemistry offers advantages in scalability and reproducibility:

  • Precision Control : Maintain consistent temperature (±1°C) and residence time (e.g., 5–10 minutes per step) to minimize side reactions .
  • Mixing Efficiency : Turbulent flow regimes enhance mass transfer, improving yields by 15–20% compared to batch reactors .
  • Sustainability : Reduce solvent waste via continuous recycling and in-line purification (e.g., scavenger columns) .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound in biological systems?

Answer:
SAR studies focus on modifying substituents to optimize target engagement:

  • Analog Synthesis : Prepare derivatives with variations in the amino group (e.g., tert-butoxycarbonyl protection) or methyl substitution .
  • Biological Assays : Evaluate binding affinity (e.g., IC50_{50} via fluorescence polarization) to enzymes like prolyl oligopeptidase .
  • Conformational Analysis : Use molecular dynamics simulations to correlate pyrrolidine ring puckering with activity (e.g., hydrogen-bonding patterns in crystal structures) .

Advanced: How do reaction kinetics influence the optimization of coupling reactions in the synthesis of this compound?

Answer:
Kinetic studies guide parameter adjustments for maximal efficiency:

  • Rate Determination : Measure activation energy (Ea_a) via Arrhenius plots to identify rate-limiting steps (e.g., amide bond formation at 50°C) .
  • Catalyst Screening : Compare turnover frequencies (TOF) of coupling agents (e.g., HATU vs. PyBOP) to select optimal catalysts .
  • Solvent Effects : Correlate dielectric constants with reaction rates; DMF (ε=37) accelerates carbodiimide-mediated couplings vs. THF (ε=7.5) .

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